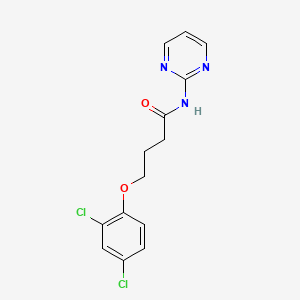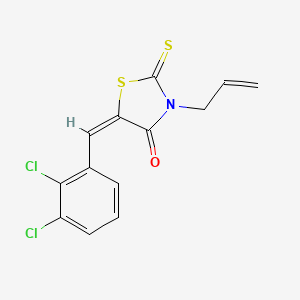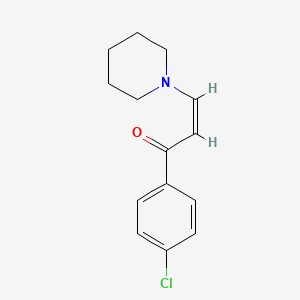![molecular formula C18H11N3O7S B5065480 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas including medicine, biochemistry, and pharmacology. This compound is a type of sulfonamide which has been synthesized using a specific method that involves the reaction of various chemical reagents. In
科学研究应用
The chemical compound 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound effectively prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific studies. The compound has been found to exhibit significant anticancer activity, as mentioned earlier. Additionally, the compound has been found to exhibit anti-inflammatory activity and has been shown to reduce the production of certain inflammatory cytokines.
实验室实验的优点和局限性
One of the primary advantages of using 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the scientific research of 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide. One of the primary directions is to further explore the potential applications of this compound in the field of medicinal chemistry. Additionally, there is a need to study the potential toxicity of this compound in more detail, as well as its potential for use in combination with other anticancer drugs. Further studies are also needed to explore the potential applications of this compound in other areas of scientific research, such as biochemistry and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas including medicine, biochemistry, and pharmacology. The compound has been found to exhibit significant anticancer activity and has been shown to inhibit the growth of various cancer cells. Further studies are needed to explore the potential applications of this compound in other areas of scientific research, as well as its potential toxicity and applications in combination with other anticancer drugs.
合成方法
The synthesis of 4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-amino-1,3-benzoxazole in the presence of a base such as triethylamine. The resulting product is then treated with 2,3-dihydro-1,4-benzodioxin-2-one to obtain the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reliable.
属性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)oxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O7S/c19-29(26,27)11-7-8-15(14(9-11)21(24)25)28-20-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(20)23/h1-9H,(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCESQPWCRCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5065397.png)
![5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065400.png)




![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
![N-allyl-4-[5-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5065450.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)

